An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-(piperidin-4-yl)acetate. It moves beyond a simple cataloging of data to provide field-proven insights into the compound's chemical behavior, synthesis, and critical role as a versatile building block in modern pharmaceutical development.
Introduction: The Strategic Value of a Versatile Scaffold
Ethyl 2-(piperidin-4-yl)acetate, registered under CAS Number 59184-90-6, is a bifunctional organic molecule featuring a secondary piperidine amine and an ethyl ester moiety. This unique combination makes it a highly valuable and strategically important intermediate in synthetic organic chemistry. The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, where it often imparts favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and enhanced binding to biological targets.
This document provides an in-depth analysis of the compound's chemical and physical characteristics, its spectroscopic signature, practical synthetic and purification protocols, key chemical reactions, and its application in the synthesis of complex pharmaceutical agents.
Physicochemical Properties: Free Base vs. Hydrochloride Salt
A common point of confusion arises from the compound's physical state, which is dependent on whether it exists as the free base or as a salt. The free base is a low-melting solid or oil, whereas the hydrochloride salt is a stable, crystalline solid with a significantly higher melting point. Understanding these differences is critical for selecting the appropriate material for a given reaction, ensuring accurate stoichiometry, and defining storage protocols.
| Property | Ethyl 2-(piperidin-4-yl)acetate (Free Base) | Ethyl 2-(piperidin-4-yl)acetate HCl (Hydrochloride Salt) |
| CAS Number | 59184-90-6[1] | 169458-04-2[2][3] |
| Molecular Formula | C₉H₁₇NO₂[1][4] | C₉H₁₈ClNO₂ |
| Molecular Weight | 171.24 g/mol [1][4] | 207.70 g/mol [3] |
| Appearance | Solid or colorless oil[5][6] | Solid[3] |
| Melting Point | 123-127 °C[5] or 192 °C (decomp.)[6] | Not explicitly found, but expected to be high. |
| Boiling Point | 232.8 °C @ 760 mmHg[5]; 67 °C @ 0.22 mmHg[6] | 271.2 °C @ 760 mmHg[7] |
| Density | ~1.0 g/cm³[5] | No data found |
| pKa (Predicted) | 10.41 ± 0.10[5] | Not applicable |
| Solubility | Soluble in organic solvents (ethanol, cyclohexane)[5] | Improved solubility in polar solvents like water. |
The significant divergence in melting and boiling points underscores the importance of verifying the specific form of the reagent being used. The free base is suitable for reactions where the amine's nucleophilicity is required directly, while the hydrochloride salt offers superior stability for long-term storage and is often used when the reaction conditions can tolerate the release of HCl or include a base to liberate the free amine in situ.
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount. The following spectroscopic data provides a reliable fingerprint for Ethyl 2-(piperidin-4-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural assignment of this molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
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δ 4.10 (q, 2H, J = 7.1 Hz): A quartet corresponding to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.
-
δ 3.03 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 2 and 6.
-
δ 2.59 (t, 2H): Triplet for the axial protons on the piperidine ring at positions 2 and 6.
-
δ 2.19 (d, 2H, J = 7.2 Hz): A doublet for the methylene protons adjacent to the piperidine ring (-CH₂ -COOEt).
-
δ 1.87 (m, 1H): A multiplet for the proton at position 4 of the piperidine ring.
-
δ 1.67 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 3 and 5.
-
δ 1.23 (t, 3H, J = 7.1 Hz): A triplet corresponding to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
-
δ 1.10 (m, 2H): A multiplet for the axial protons on the piperidine ring at positions 3 and 5. (Data interpretation based on reference[8])
¹³C NMR (Predicted, based on Ethyl 4-piperidinecarboxylate[9]):
-
δ ~172 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~60 ppm: Methylene carbon of the ethyl group attached to oxygen (-C H₂-CH₃).
-
δ ~45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).
-
δ ~41 ppm: Methylene carbon of the acetate group (-C H₂-COO).
-
δ ~35 ppm: Methine carbon of the piperidine ring (C4).
-
δ ~32 ppm: Methylene carbons of the piperidine ring (C3, C5).
-
δ ~14 ppm: Methyl carbon of the ethyl group (-CH₂-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups. Data is inferred from spectra of close analogs like Ethyl 4-piperidinecarboxylate and general principles.[10]
-
~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.
-
2950-2800 cm⁻¹: C-H stretching from the alkyl portions of the piperidine ring and ethyl group.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch, characteristic of the saturated ester.
-
~1180 cm⁻¹ (strong): C-O stretch of the ester group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
[M+H]⁺: Expected at m/z 172.1332.[11]
-
Key Fragmentation: The primary fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain. Fragmentation of the piperidine ring itself would also be observed, consistent with patterns seen for similar structures.[12]
Protocol: Acquiring Spectroscopic Data
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for the free base, while D₂O or DMSO-d₆ would be used for the hydrochloride salt.
-
IR: For the free base (oil/low-melting solid), acquire the spectrum as a neat thin film between two NaCl or KBr plates. For the solid hydrochloride salt, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).
-
-
Instrumental Analysis:
-
NMR: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical acquisition involves 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Infuse the sample solution into an ESI-MS system and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Synthesis and Purification
The most common and efficient synthesis of Ethyl 2-(piperidin-4-yl)acetate involves the reductive debenzylation of a protected precursor. This method is highly reliable and scalable.
Sources
- 1. 59184-90-6(Ethyl 2-(piperidin-4-yl)acetate) | Kuujia.com [kuujia.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ethyl 2-(piperidin-4-yl)acetate - CAS:59184-90-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. biosynce.com [biosynce.com]
- 6. chembk.com [chembk.com]
- 7. molbase.com [molbase.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PubChemLite - Ethyl 2-(piperidin-4-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 12. Ethyl piperidine-4-carboxylate [webbook.nist.gov]




